![molecular formula C19H15BrN4O2S B5851875 N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)
N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide, commonly known as BTE-1, is a novel small molecule inhibitor that has been developed for the treatment of cancer. BTE-1 has shown promising results in preclinical studies, and its mechanism of action is being investigated to understand its potential therapeutic applications.
Mecanismo De Acción
BTE-1 inhibits the activity of a protein called BCL-2, which is overexpressed in many types of cancer cells. BCL-2 is involved in regulating apoptosis, and its overexpression can lead to cancer cell survival and resistance to chemotherapy. By inhibiting BCL-2, BTE-1 induces apoptosis in cancer cells and sensitizes them to chemotherapy.
Biochemical and physiological effects:
BTE-1 has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer treatment. In addition to its anti-cancer properties, BTE-1 has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BTE-1 is its specificity for BCL-2, which reduces the risk of off-target effects. However, its low solubility and stability may limit its use in certain experimental settings. Further optimization of its formulation and delivery methods may be necessary to overcome these limitations.
Direcciones Futuras
Future research on BTE-1 could focus on optimizing its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential toxicity. In addition, investigations into its mechanism of action could lead to the development of new cancer therapies targeting BCL-2 and related proteins. Finally, clinical trials could be conducted to evaluate the safety and efficacy of BTE-1 in human cancer patients.
Métodos De Síntesis
BTE-1 is synthesized by reacting 5-bromo-2-thiophenecarboxylic acid with hydrazine hydrate to form 5-bromo-2-thiophenecarbohydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde to form 4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}benzaldehyde. Finally, this compound is reacted with nicotinamide to form BTE-1.
Aplicaciones Científicas De Investigación
BTE-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTE-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-[(E)-N-[(5-bromothiophene-2-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-12(23-24-19(26)16-8-9-17(20)27-16)13-4-6-15(7-5-13)22-18(25)14-3-2-10-21-11-14/h2-11H,1H3,(H,22,25)(H,24,26)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKHJRSRLOYFLO-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)Br)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(S1)Br)/C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



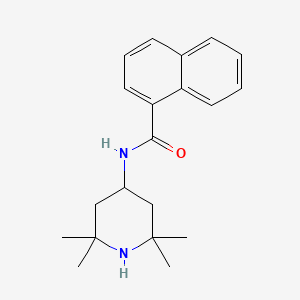

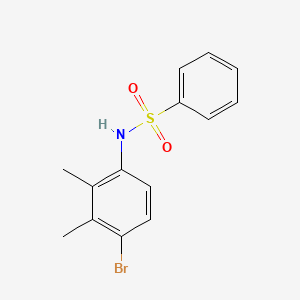
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
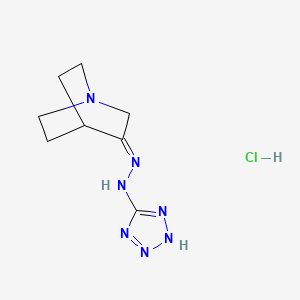
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
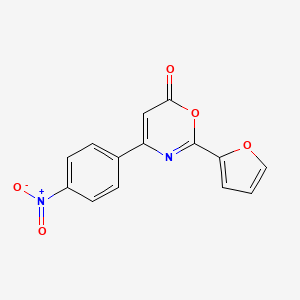
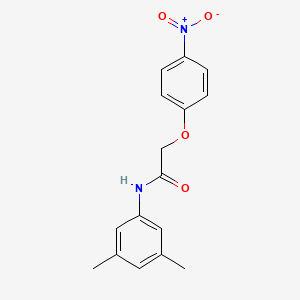
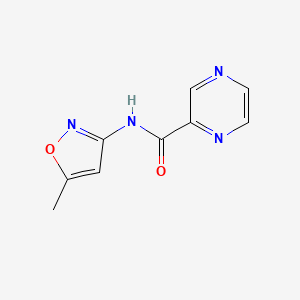
![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)